molecular formula C23H26ClN3O2S B2925139 2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115314-00-5

2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2925139
CAS No.: 1115314-00-5
M. Wt: 443.99
InChI Key: STOUZYCRXYWISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isobutyl and Propyl Groups: Alkylation reactions are employed to introduce these groups onto the quinazoline core.

    Attachment of the 2-chlorobenzylthio Moiety: This step involves the nucleophilic substitution of a suitable leaving group with 2-chlorobenzylthiol.

    Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are often utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-((2-chlorobenzyl)thio)-5-nitro-1,3,4-thiadiazole: Known for its antimicrobial activity.

    2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Exhibits antioxidant properties.

    2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione: Shows potential as an anticancer agent.

Uniqueness

2-((2-chlorobenzyl)thio)-3-isobutyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and the quinazoline core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S/c1-4-11-25-21(28)16-9-10-18-20(12-16)26-23(27(22(18)29)13-15(2)3)30-14-17-7-5-6-8-19(17)24/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOUZYCRXYWISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.